2-Aminomethyl-3-(2-bromophenyl)propionic acid
Overview
Description
2-Aminomethyl-3-(2-bromophenyl)propionic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propionic acid, featuring an aminomethyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid typically begins with commercially available starting materials such as 2-bromobenzaldehyde and glycine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Aminomethyl-3-(2-bromophenyl)propionic acid can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted phenylpropionic acids.
Scientific Research Applications
Chemistry
In chemistry, 2-Aminomethyl-3-(2-bromophenyl)propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural amino acids makes it a valuable tool for probing protein functions and interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 2-Aminomethyl-3-(2-bromophenyl)propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-3-(4-bromophenyl)propionic acid: Similar in structure but with the bromine atom at the para position.
2-Aminomethyl-3-(2-chlorophenyl)propionic acid: Contains a chlorine atom instead of bromine.
2-Aminomethyl-3-(2-fluorophenyl)propionic acid: Features a fluorine atom in place of bromine.
Uniqueness
2-Aminomethyl-3-(2-bromophenyl)propionic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMYDNPOGZVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674214 | |
Record name | 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-85-5 | |
Record name | 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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